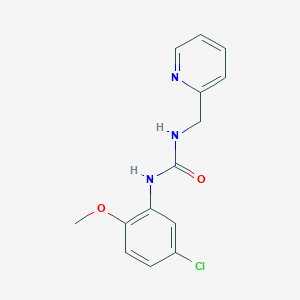

1-(5-Chloro-2-methoxyphenyl)-3-(pyridin-2-ylmethyl)urea

説明

1-(5-Chloro-2-methoxyphenyl)-3-(pyridin-2-ylmethyl)urea is a urea derivative characterized by a 5-chloro-2-methoxyphenyl group and a pyridin-2-ylmethyl substituent. Urea-based compounds are widely studied for their diverse biological activities, including kinase inhibition, enzyme modulation, and receptor binding. Notably, it has been identified as a screening compound (L525-0313), indicating its use in drug discovery pipelines for target validation or lead optimization .

特性

IUPAC Name |

1-(5-chloro-2-methoxyphenyl)-3-(pyridin-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN3O2/c1-20-13-6-5-10(15)8-12(13)18-14(19)17-9-11-4-2-3-7-16-11/h2-8H,9H2,1H3,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZIMITUWGNTAJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)NCC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301323923 | |

| Record name | 1-(5-chloro-2-methoxyphenyl)-3-(pyridin-2-ylmethyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301323923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

41.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49823886 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

196868-99-2 | |

| Record name | 1-(5-chloro-2-methoxyphenyl)-3-(pyridin-2-ylmethyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301323923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-2-methoxyphenyl)-3-(pyridin-2-ylmethyl)urea typically involves the reaction of 5-chloro-2-methoxyaniline with pyridine-2-carboxaldehyde to form an intermediate Schiff base. This intermediate is then treated with an isocyanate to yield the final urea derivative. The reaction conditions often include:

- Solvent: Ethanol or methanol

- Temperature: Room temperature to reflux

- Catalysts: Acid or base catalysts to facilitate the formation of the Schiff base

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common to scale up the synthesis process.

化学反応の分析

Types of Reactions

1-(5-Chloro-2-methoxyphenyl)-3-(pyridin-2-ylmethyl)urea can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: Halogen substitution reactions can occur at the chloro position.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products

- Oxidation of the methoxy group can yield 5-chloro-2-methoxybenzoic acid.

- Reduction of a nitro group can yield 5-chloro-2-methoxyaniline.

- Substitution reactions can yield various derivatives depending on the nucleophile used.

科学的研究の応用

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a potential inhibitor of specific enzymes or receptors.

Medicine: As a candidate for drug development, particularly in the treatment of diseases where urea derivatives have shown efficacy.

Industry: As an intermediate in the production of agrochemicals or materials with specific properties.

作用機序

The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)-3-(pyridin-2-ylmethyl)urea would depend on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways.

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-(5-Chloro-2-methoxyphenyl)-3-(pyridin-2-ylmethyl)urea and related urea derivatives:

Key Observations:

Structural Modifications and Activity: PQ401: The quinoline ring in PQ401 enhances lipophilicity, likely improving membrane permeability and kinase target engagement compared to the pyridin-2-ylmethyl group in the target compound . L525-0313: The ethanesulfonyl-dihydroindole substituent may confer better pharmacokinetic properties, such as prolonged half-life, due to sulfonamide stability .

Biological Context: The target compound’s pyridin-2-ylmethyl group is structurally distinct from the indole or quinoline moieties in analogs, suggesting divergent target specificities. For example, PQ401’s quinoline moiety is critical for IGF-1R inhibition, while 2PU-3’s simple pyridinylmethyl group aligns with cytokinin mimicry .

Physicochemical Properties: Hydroxymethyl or sulfonamide groups in patent/screening compounds (e.g., L525-0313) improve water solubility, addressing a common limitation of urea derivatives . The nitro group in 1-(2-chlorophenyl)-3-[(5-nitropyridin-2-yl)amino]urea may render it more electrophilic, affecting reactivity in biological systems .

生物活性

1-(5-Chloro-2-methoxyphenyl)-3-(pyridin-2-ylmethyl)urea is a synthetic organic compound belonging to the class of urea derivatives. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research and enzyme inhibition. This article presents a comprehensive overview of its synthesis, biological properties, and relevant research findings.

- Molecular Formula : C13H13ClN2O2

- Molecular Weight : 264.71 g/mol

- SMILES Notation : ClC1=C(C=CC=C1OC)N(C(=O)NCC2=CC=CN=C2)C(=O)N

Synthesis

The synthesis of this compound typically involves the following steps:

-

Starting Materials :

- 5-chloro-2-methoxyaniline

- 3-pyridin-2-ylmethyl isocyanate

-

Formation of Isocyanate Intermediate :

- The aniline derivative is reacted with phosgene to form the corresponding isocyanate intermediate.

-

Urea Formation :

- The isocyanate intermediate is then reacted with 3-pyridin-2-ylmethylamine to form the desired urea derivative.

-

Purification :

- The crude product is purified using techniques such as recrystallization or chromatography.

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : It can inhibit specific enzymes by binding to their active sites, thus affecting various biochemical pathways.

- Receptor Interaction : The compound may interact with cellular receptors, modulating signal transduction pathways.

- Induction of Apoptosis : In cancer studies, it has been shown to induce apoptosis in cancer cells by activating apoptotic pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

- Cell Line Studies : In vitro tests demonstrated significant cytotoxicity against various cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and MCF7 (breast cancer). The IC50 values for these cell lines were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 12.5 |

| HCT116 | 9.8 |

| MCF7 | 15.0 |

These findings suggest that the compound effectively inhibits cell proliferation and induces apoptosis in these cancer types .

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor:

- Kinase Inhibition : It was found to inhibit Aurora-A kinase with an IC50 value of 0.067 µM, demonstrating its potential in targeting specific kinases involved in tumorigenesis .

Case Studies

A notable case study involved the evaluation of the compound's effects on A549 lung cancer cells:

- Study Design : Researchers treated A549 cells with varying concentrations of the compound and assessed cell viability using the MTT assay.

- Results : Significant reductions in cell viability were observed at concentrations above 10 µM, with morphological changes indicative of apoptosis noted through microscopy.

- : The study concluded that this compound exhibits potent anticancer activity through apoptosis induction and warrants further investigation for therapeutic applications .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other similar urea derivatives:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 1-(5-Chloro-2-methoxyphenyl)-3-(pyridin-3-ylmethyl)urea | Different pyridine substitution | Moderate cytotoxicity |

| 1-(5-Chloro-2-methoxyphenyl)-3-(thiophen-3-ylmethyl)urea | Thiophene instead of pyridine | Antibacterial properties |

This comparison highlights how slight modifications in structure can lead to variations in biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。